molecular formula C4H3F5O2 B2503028 3,3,4,4,4-pentafluorobutanoic Acid CAS No. 380-60-9

3,3,4,4,4-pentafluorobutanoic Acid

Cat. No.: B2503028
CAS No.: 380-60-9
M. Wt: 178.058
InChI Key: UVLNQGHDUGHTGV-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutanoic Acid (PFBA) is a fluorinated carboxylic acid with the molecular formula C₄H₃F₅O₂. Fluorination enhances electron-withdrawing effects, increasing acidity compared to non-fluorinated analogs. PFBA is utilized in reversed-phase liquid chromatography-mass spectrometry (LC-MS) as a mobile-phase additive, where its strong acidity and hydrophobicity improve analyte separation and ionization efficiency .

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLNQGHDUGHTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5CH2COOH, C4H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 2:2 FTCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032879
Record name 3,3,4,4,4‐Pentafluorobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380-60-9
Record name 3,3,4,4,4‐Pentafluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,4-pentafluorobutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-pentafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for handling highly reactive fluorinating agents. The use of specialized equipment and safety protocols is essential to manage the hazards associated with fluorination reactions .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-pentafluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

Scientific Research Applications

3,3,4,4,4-pentafluorobutanoic acid is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-pentafluorobutanoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This property is exploited in the design of enzyme inhibitors and receptor modulators. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Functional Group and Molecular Weight Comparison

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
3,3,4,4,4-Pentafluorobutanoic Acid Carboxylic acid C₄H₃F₅O₂ ~178 (estimated) LC-MS solvents, fluoropolymer synthesis
3,3,4,4,4-Pentafluorobutan-1-ol Alcohol C₄H₅F₅O 164.07 Synthesis of fluorinated esters, surfactants
3,3,4,4,4-Pentafluoro-1-iodobutane Alkyl iodide C₄H₄F₅I 273.97 Organic synthesis (fluorinated intermediates)
1-Bromo-3,3,4,4,4-pentafluoro-2-butanone Ketone C₄HBrF₅O 240.96 Research reagent, fluorinated ketone chemistry

Key Observations :

  • PFBA vs. Alcohol/Iodide Derivatives : PFBA’s carboxylic acid group confers higher polarity and acidity compared to the alcohol or iodide derivatives, making it more suitable for LC-MS applications where pH adjustment is critical . The iodide variant’s higher molecular weight (273.97 g/mol) reflects its utility in introducing fluorinated alkyl chains via nucleophilic substitution.
  • Halogenated Derivatives: Bromo- and iodo-substituted compounds (e.g., 1-Bromo-3,3,4,4,4-pentafluoro-2-butanone) exhibit increased reactivity in halogenation and coupling reactions compared to PFBA .

Physicochemical Properties and Reactivity

Acidity and Solubility
  • PFBA: Expected to have a lower pKa (~0.5–1.5) than non-fluorinated butanoic acid (pKa ~4.8) due to fluorine’s electron-withdrawing effects. This enhances its utility as a strong acid in LC-MS mobile phases .
  • 3,3,4,4,4-Pentafluorobutan-1-ol : Less acidic (pKa ~12–14) but highly hydrophobic, making it useful in synthesizing water-repellent materials .
  • Halogenated Derivatives: Non-acidic but reactive in SN2 reactions (iodide) or as electrophiles (bromo-ketone) .
Thermal Stability

Fluorinated compounds generally exhibit high thermal stability. For example, 3,3,4,4,4-Pentafluorobutan-1-ol is noted for its stability in high-temperature applications, a trait shared with PFBA in LC-MS systems operating under elevated pressures .

Competitive Landscape :

  • PFBA vs. Trifluoroacetic Acid (TFA): While TFA (CF₃COOH) is more widely used in LC-MS, PFBA’s longer fluorinated chain may offer improved selectivity for certain analytes. However, non-fluorinated alternatives (e.g., formic acid) are preferred in eco-friendly workflows .
  • Halogenated Derivatives : These compounds fill niches in synthetic chemistry where fluorine’s inductive effects are critical, such as in modulating drug bioavailability .

Biological Activity

3,3,4,4,4-Pentafluorobutanoic acid (PFBA) is a fluorinated carboxylic acid that has garnered attention for its unique chemical properties and potential biological activities. This compound is part of a broader class of perfluorinated compounds (PFCs), which have been studied for various applications, including their effects on human health and the environment. In this article, we will explore the biological activity of PFBA, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

PFBA has the following chemical structure:

  • Molecular Formula : C4F5O2
  • Molecular Weight : 212.07 g/mol
  • CAS Number : 375-73-5

The presence of multiple fluorine atoms contributes to its unique stability and lipophilicity, which can influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of PFBA against various pathogens. For instance:

  • In vitro Studies : Research indicates that PFBA exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75
Candida albicans200

These results suggest that PFBA could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxicity

The cytotoxic effects of PFBA have been evaluated using various cell lines. A study conducted on human liver cells (HepG2) revealed the following findings:

  • Cell Viability Assay : The half-maximal inhibitory concentration (IC50) for HepG2 cells was determined to be approximately 150 µM. This indicates a moderate level of cytotoxicity when exposed to PFBA over a 24-hour period.

Case Study 1: Antifungal Activity

A recent investigation into the antifungal properties of PFBA demonstrated its effectiveness against dermatophyte species. The study utilized various strains of fungi and assessed their susceptibility to PFBA through serial dilution methods. The results indicated that PFBA had an MIC of 128 µg/mL against Trichophyton rubrum and Microsporum canis, suggesting its potential use in treating fungal infections.

Case Study 2: Environmental Impact

An environmental study focused on the bioaccumulation of PFBA in aquatic organisms revealed significant findings regarding its persistence and toxicity. Fish exposed to PFBA showed altered behavior and physiological changes, indicating potential risks associated with environmental exposure to this compound.

The mechanism by which PFBA exerts its biological effects is not fully understood but is believed to involve disruption of cellular membranes due to its lipophilic nature. This disruption can lead to increased permeability and ultimately cell death in susceptible organisms.

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